2H,3H-furo[2,3-b]pyridin-4-amine
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Overview
Description
2H,3H-furo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H8N2O. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the furo[2,3-b]pyridine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2H,3H-furo[2,3-b]pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2H,3H-furo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting its potential in anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2H,3H-furo[2,3-b]pyridin-3-amine: Similar structure but differs in the position of the amine group.
Pyridine-2(H)-one derivatives: These compounds share the pyridine core but have different functional groups attached.
Nicotinonitrile derivatives: These compounds have a nitrile group attached to the pyridine ring.
Uniqueness
2H,3H-furo[2,3-b]pyridin-4-amine is unique due to its specific fused ring system and the position of the amine group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1823929-25-4 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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